molecular formula C50H100O25 B7840207 Meo-peg(24)-cho

Meo-peg(24)-cho

Cat. No.: B7840207
M. Wt: 1101.3 g/mol
InChI Key: CKKUUPWPKXZDER-UHFFFAOYSA-N
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Description

Methoxy-polyethylene glycol (24)-aldehyde, commonly referred to as Meo-peg(24)-cho, is a compound that consists of a polyethylene glycol chain with 24 ethylene glycol units terminated with a methoxy group at one end and an aldehyde group at the other. This compound is widely used in various fields due to its unique properties, such as solubility in water and organic solvents, biocompatibility, and ability to form stable conjugates with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methoxy-polyethylene glycol (24)-aldehyde typically involves the following steps:

    Starting Material: The process begins with methoxy-polyethylene glycol (24)-hydroxyl.

    Oxidation: The hydroxyl group at the terminal end of the polyethylene glycol chain is oxidized to form an aldehyde group.

    Purification: The resulting methoxy-polyethylene glycol (24)-aldehyde is purified using techniques such as column chromatography or recrystallization to obtain a high-purity product.

Industrial Production Methods

In industrial settings, the production of methoxy-polyethylene glycol (24)-aldehyde is scaled up using continuous flow reactors to ensure consistent quality and yield. The oxidation step is carefully controlled to prevent over-oxidation, and advanced purification methods such as high-performance liquid chromatography (HPLC) are employed to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Methoxy-polyethylene glycol (24)-aldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Condensation: Amines, hydrazines.

Major Products Formed

    Oxidation: Methoxy-polyethylene glycol (24)-carboxylic acid.

    Reduction: Methoxy-polyethylene glycol (24)-hydroxyl.

    Condensation: Methoxy-polyethylene glycol (24)-imine or methoxy-polyethylene glycol (24)-hydrazone.

Comparison with Similar Compounds

Methoxy-polyethylene glycol (24)-aldehyde can be compared with other similar compounds, such as:

    Methoxy-polyethylene glycol (24)-amine: Similar in structure but contains an amine group instead of an aldehyde group.

    Methoxy-polyethylene glycol (24)-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.

    Methoxy-polyethylene glycol (24)-hydroxyl: The precursor to methoxy-polyethylene glycol (24)-aldehyde, containing a hydroxyl group.

Uniqueness

Methoxy-polyethylene glycol (24)-aldehyde is unique due to its aldehyde functionality, which allows it to form stable covalent bonds with a wide range of molecules. This versatility makes it a valuable tool in various fields, including chemistry, biology, medicine, and industry .

Properties

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H100O25/c1-52-5-6-54-9-10-56-13-14-58-17-18-60-21-22-62-25-26-64-29-30-66-33-34-68-37-38-70-41-42-72-45-46-74-49-50-75-48-47-73-44-43-71-40-39-69-36-35-67-32-31-65-28-27-63-24-23-61-20-19-59-16-15-57-12-11-55-8-7-53-4-2-3-51/h3H,2,4-50H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKUUPWPKXZDER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H100O25
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1101.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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